Bienvenue dans la boutique en ligne BenchChem!

Rofecoxib-d5

Bioanalytical Method Validation Stable Isotope Internal Standard Selection LC-MS/MS Pharmacokinetics

Rofecoxib-d5 is the definitive pentadeuterated internal standard for accurate LC-MS/MS quantification of rofecoxib in complex biological matrices. Unlike structural analogs, this SIL-IS co-elutes with the analyte, ensuring identical extraction recovery and matrix effects—critical for achieving method precision <10% RSD. Supplied as a solid with lot-specific Certificates of Analysis and ≥99% deuterated purity, it meets regulatory guidelines for AMV and QC applications. Essential for pharmacokinetic, toxicological, and metabolic research on withdrawn COX-2 inhibitors.

Molecular Formula C17H14O4S
Molecular Weight 319.4 g/mol
CAS No. 544684-93-7
Cat. No. B030169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRofecoxib-d5
CAS544684-93-7
Synonyms4-[4-(Methylsulfonyl)phenyl]-3-(phenyl-d5)-2(5H)-furanone;  3-(4-Methanesulfonylphenyl)-2-(phenyl-d5)-2-buten-4-olide;  3-(Phenyl-d5)-4-[4-(Methylsulfonyl)phenyl]-2(5H)-furanone;  MK 0966-d5;  MK 966-d5;  Rhuma-cure-d5;  Rofecoxib-d5;  _x000B_
Molecular FormulaC17H14O4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
InChIInChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D
InChIKeyRZJQGNCSTQAWON-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rofecoxib-d5 CAS 544684-93-7 – Deuterated COX-2 Inhibitor Internal Standard for LC-MS/MS Quantification


Rofecoxib-d5 (CAS 544684-93-7) is a pentadeuterated stable isotope-labeled analog of rofecoxib, a selective COX-2 inhibitor formerly marketed as Vioxx® [1]. The compound features five deuterium substitutions on the phenyl ring, yielding a molecular formula of C17H9D5O4S and molecular weight of 319.4 g/mol, representing a +5 Da mass shift from unlabeled rofecoxib (314.4 g/mol) [2]. Rofecoxib-d5 is supplied as a solid with certified purity of ≥99% deuterated forms (d1-d5) and is intended exclusively for use as an internal standard for the quantification of rofecoxib by GC-MS or LC-MS/MS .

Why Structural Analog Internal Standards Cannot Substitute for Rofecoxib-d5 in Quantitative Bioanalysis


In LC-MS/MS quantitative bioanalysis, internal standards must exhibit near-identical physicochemical behavior to the analyte throughout sample preparation, chromatographic separation, and ionization. Stable isotope-labeled internal standards (SIL-IS) such as Rofecoxib-d5 co-elute with the target analyte and experience identical extraction recovery and matrix effects, whereas structural analog internal standards exhibit differential extraction efficiencies and ionization responses due to distinct chemical properties [1]. Comparative studies demonstrate that only SIL-IS can improve injection repeatability and method precision/accuracy; structural analogs are inadequate for this purpose [2]. Furthermore, deuterium-labeled internal standards may exhibit retention time shifts relative to unlabeled analyte due to the deuterium isotope effect, resulting in differential ion suppression that compromises quantification accuracy if not properly validated [3].

Rofecoxib-d5 – Quantifiable Differentiation Evidence Versus Alternative Internal Standards


Isotopic Instability of [13CD3]Rofecoxib in Human Plasma Versus Deuterated Rofecoxib-d5

In a direct head-to-head evaluation of stable isotope-labeled rofecoxib analogs for use as internal standards, [13CD3]rofecoxib was found to be isotopically unstable in human plasma, undergoing deuterium-hydrogen back-exchange that compromises quantification accuracy. In contrast, rofecoxib-d5 demonstrated acceptable stability under identical plasma incubation conditions [1]. The precision of the validated assay using rofecoxib-d5 (or the stable analog) was reported as less than 10% RSD across all concentrations within the standard curve range, with adequate assay accuracy [1].

Bioanalytical Method Validation Stable Isotope Internal Standard Selection LC-MS/MS Pharmacokinetics

Certified Purity Specification of ≥99% Deuterated Forms Enables Reliable Calibration

Rofecoxib-d5 is supplied with a certified purity specification of ≥99% deuterated forms (d1-d5), supported by lot-specific Certificates of Analysis . This purity level ensures minimal interference from unlabeled rofecoxib carryover or under-deuterated species that could otherwise bias calibration curves. In comparison, unlabeled rofecoxib analytical reference standards (e.g., WITEGA NS052, Honeywell Fluka) are certified at >99% HPLC purity for the native compound but lack deuterium incorporation and thus cannot serve as internal standards for MS-based quantification .

Analytical Reference Standards Quality Control LC-MS/MS Calibration

+5 Da Mass Shift Provides Sufficient Separation from Analyte to Minimize Cross-Talk

Rofecoxib-d5 incorporates five deuterium atoms, yielding a molecular weight of 319.4 g/mol versus 314.4 g/mol for unlabeled rofecoxib (+5 Da mass shift) . Industry guidance recommends that stable isotope-labeled internal standards should differ from the analyte by at least 4-5 mass units to minimize MS cross-talk and isotopic interference [1]. This +5 Da separation meets or exceeds the recommended threshold, whereas alternative labeling approaches with fewer deuterium atoms (e.g., d2 or d3 analogs) may be more susceptible to cross-talk from the analyte's natural M+2 or M+3 isotopic envelope [1].

Mass Spectrometry Isotope Dilution SRM/MRM Method Development

Precision Improvement with SIL-IS Versus Structural Analog Internal Standards

In a comparative study evaluating structural analog versus stable isotope-labeled internal standards for LC-MS/MS quantification, the use of a structural analog internal standard failed to improve injection repeatability or method precision/accuracy. Only when a SIL-IS was employed could both injection repeatability and overall method precision/accuracy be improved [1]. The validated LC-MS/MS method for rofecoxib using rofecoxib-d5 as internal standard achieved precision of less than 10% relative standard deviation at all concentrations within the standard curve range [2].

Bioanalytical Method Validation Precision and Accuracy Internal Standard Selection

Validated Application Scenarios for Rofecoxib-d5 in Quantitative Bioanalysis and Pharmaceutical Research


LC-MS/MS Quantification of Rofecoxib in Human Plasma Pharmacokinetic Studies

Rofecoxib-d5 is validated for use as an internal standard in LC-MS/MS methods for quantifying rofecoxib in human plasma samples from oral bioavailability and pharmacokinetic studies. The method employing this SIL-IS achieved precision <10% RSD across all standard curve concentrations with adequate accuracy [1]. This application is essential for studies investigating rofecoxib disposition, including those examining its complex non-linear pharmacokinetics [2].

Analytical Method Development and Validation for Withdrawn Drug Reference Analysis

As a fully characterized reference standard compliant with regulatory guidelines, Rofecoxib-d5 supports analytical method development, method validation (AMV), and quality control applications during drug development and formulation stages. The standard provides traceability against pharmacopeial standards (USP or EP) . This is particularly relevant given rofecoxib's status as a withdrawn pharmaceutical, where validated analytical methods remain necessary for research into COX-2 inhibitor pharmacology and toxicology.

Metabolism and Stable Isotope-Labeling Studies of COX-2 Inhibitors

Rofecoxib-d5 is applied in mechanistic metabolism studies using stable isotope-labeling techniques. Research has demonstrated that reversible metabolism of rofecoxib to 5-hydroxyrofecoxib occurs in rat models, a process dependent on uninterrupted bile flow and characterized using stable isotope-labeled compounds [3]. The deuterated internal standard enables accurate differentiation between parent drug and metabolites in complex biological matrices, supporting investigations into the disposition and stability of COX-2 inhibitors.

GC-MS and LC-MS Calibration for Research-Use-Only Analytical Workflows

Rofecoxib-d5 is formulated as a solid with ≥99% purity (deuterated forms) and is intended for research-use-only (RUO) applications as a calibration standard for GC-MS and LC-MS platforms . The compound is supplied with lot-specific Certificates of Analysis, enabling traceable calibration and robust method validation across multiple analytical runs. This supports consistent quantification in research settings where rofecoxib measurement is required for pharmacology, toxicology, or environmental monitoring studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rofecoxib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.